molecular formula C12H22ClN B3051935 N-ethyladamantan-1-amine hydrochloride CAS No. 3717-42-8

N-ethyladamantan-1-amine hydrochloride

Cat. No.: B3051935
CAS No.: 3717-42-8
M. Wt: 215.76 g/mol
InChI Key: QBPTZTSMOGAMPF-UHFFFAOYSA-N
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Description

“N-ethyladamantan-1-amine hydrochloride” is a chemical compound with the CAS Number: 3717-42-8 . It has a molecular weight of 215.77 . The compound is in the form of a powder .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula 1S/C12H21N.ClH/c1-2-13-12-6-9-3-10 (7-12)5-11 (4-9)8-12;/h9-11,13H,2-8H2,1H3;1H . This indicates that the compound is composed of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 319-324 degrees . and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Medical Intermediates : N-Ethyladamantan-1-amine hydrochloride is a precursor in synthesizing medical intermediates. Using ethyl lactate and halogenated hydrocarbon, transformation to target compounds through alkylation, Grignard reaction, reduction, amination, and salt-forming is achieved, providing yields of 14.3% to 18.8% (Zhang Ping-rong, 2009).

  • Supramolecular Compound Synthesis : It reacts with 18-crown-6 and divalent metal chloride to yield supramolecular compounds. These compounds exhibit different network structures and varying dielectric constants, making them significant in material science (D. Fu, Min-Min Zhao, Jia-Zhen Ge, 2011).

Applications in Drug Delivery and Biomedical Research

  • Drug Delivery Systems : It has been used in the development of pH- and thermo-responsive chitosan hydrogels for drug delivery. The hydrogels show potential in targeted delivery and improving bioavailability of drugs (A. Karimi et al., 2018).

  • Retinal Neuroprotection : A derivative, N-methyladamantan-1-amine, has shown promise as a retinal neuroprotective agent in a rat model of ischemia-reperfusion injury, acting through sigma1 receptors (C. Bucolo et al., 2006).

Environmental and Analytical Chemistry

  • Reactivity with Ozone : It has been studied for its reactions with ozone in water treatment, indicating significant transformations to products containing nitrogen-oxygen bonds, which is critical in wastewater treatment processes (Sungeun Lim, C. McArdell, U. von Gunten, 2019).

  • Analytical Applications : In analytical chemistry, its derivatives have been used to evaluate the optical purity of organic amines using mass spectrometry, aiding in the assessment of chiral purity in pharmaceuticals (M. Shizuma et al., 2000).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-ethyladamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPTZTSMOGAMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190652
Record name 1-Adamantanamine, N-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-42-8
Record name 1-Adamantanamine, N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC527916
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Adamantanamine, N-ethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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